molecular formula C14H29ClN2O3 B1378632 7-(7-Aminoheptanamido)heptanoic acid hydrochloride CAS No. 1423034-53-0

7-(7-Aminoheptanamido)heptanoic acid hydrochloride

Cat. No.: B1378632
CAS No.: 1423034-53-0
M. Wt: 308.84 g/mol
InChI Key: OWVBGHPTFAZJLB-UHFFFAOYSA-N
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Description

7-(7-Aminoheptanamido)heptanoic acid hydrochloride is a useful research compound. Its molecular formula is C14H29ClN2O3 and its molecular weight is 308.84 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

A novel route for the preparation of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride was developed, involving nucleophilic substitution steps to achieve a total yield of 55%. This process, confirmed by various structural analyses, offers a simple and convenient method for synthesizing this compound, highlighting its utility in chemical synthesis and industrial applications (Xue et al., 2010).

Applications in Material Science

The compound has been utilized in the development of nylon 7 (polyheptanamide), where esters of 7-aminoheptanoic acid were prepared as monomers. This process underlines the compound's importance in creating high molecular weight, spinning grade nylon 7, which demonstrates significant potential in textile applications due to its high tenacity yarn and favorable textile properties compared to nylons 6 and 66 (Horn et al., 1963).

Prostaglandin Synthesis

This compound has found applications in the synthesis of prostaglandin analogs, contributing to the field of medicinal chemistry and offering pathways for the development of therapeutic agents. This includes the preparation of 7-(N-alkylmethanesulfonamido) heptanoic acids, which mimic natural prostaglandins by stimulating cAMP formation, suggesting potential for medical applications and drug development (Jones et al., 1977).

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition, specifically its adsorption on grafted palygorskite for the controlled-release inhibition of steel corrosion. This study not only showcases the compound's chemical utility but also its potential in industrial applications for protecting metals against corrosion, underscoring its versatility and applicability in various research and industrial contexts (Aghzzaf et al., 2014).

Properties

IUPAC Name

7-(7-aminoheptanoylamino)heptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3.ClH/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19;/h1-12,15H2,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBGHPTFAZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)NCCCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.